Cas no 886504-26-3 (2-Hydroxy-5-isopropyl-3-nitro-benzaldehyde)

2-Hydroxy-5-isopropyl-3-nitro-benzaldehyde is a nitro-substituted benzaldehyde derivative featuring hydroxyl and isopropyl functional groups. This compound is of interest in organic synthesis due to its reactive aldehyde group and electron-withdrawing nitro substituent, which facilitate selective transformations such as condensation or nucleophilic addition reactions. The hydroxyl group enhances solubility in polar solvents and offers potential for further functionalization. Its structural features make it a valuable intermediate in the preparation of fine chemicals, pharmaceuticals, and agrochemicals. The isopropyl group contributes to steric effects, influencing reactivity and selectivity in synthetic pathways. Careful handling is recommended due to potential sensitivity to light and moisture.
2-Hydroxy-5-isopropyl-3-nitro-benzaldehyde structure
886504-26-3 structure
Product name:2-Hydroxy-5-isopropyl-3-nitro-benzaldehyde
CAS No:886504-26-3
MF:C10H11NO4
Molecular Weight:209.198642969131
CID:4788814

2-Hydroxy-5-isopropyl-3-nitro-benzaldehyde 化学的及び物理的性質

名前と識別子

    • 2-Hydroxy-5-isopropyl-3-nitro-benzaldehyde
    • 2-hydroxy-3-nitro-5-propan-2-ylbenzaldehyde
    • 2-Hydroxy-5-isopropyl-3-nitrobenzaldehyde
    • 2-hydroxy-3-nitro-5-(propan-2-yl)benzaldehyde
    • インチ: 1S/C10H11NO4/c1-6(2)7-3-8(5-12)10(13)9(4-7)11(14)15/h3-6,13H,1-2H3
    • InChIKey: YCZJAUBIQJJCRJ-UHFFFAOYSA-N
    • SMILES: OC1C(C=O)=CC(=CC=1[N+](=O)[O-])C(C)C

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 248
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 83.1

2-Hydroxy-5-isopropyl-3-nitro-benzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Fluorochem
025118-250mg
2-Hydroxy-5-isopropyl-3-nitro-benzaldehyde
886504-26-3
250mg
£160.00 2022-03-01
Fluorochem
025118-1g
2-Hydroxy-5-isopropyl-3-nitro-benzaldehyde
886504-26-3
1g
£372.00 2022-03-01
Fluorochem
025118-2g
2-Hydroxy-5-isopropyl-3-nitro-benzaldehyde
886504-26-3
2g
£598.00 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659211-1g
2-Hydroxy-5-isopropyl-3-nitrobenzaldehyde
886504-26-3 98%
1g
¥6806.00 2024-04-26

2-Hydroxy-5-isopropyl-3-nitro-benzaldehyde 関連文献

2-Hydroxy-5-isopropyl-3-nitro-benzaldehydeに関する追加情報

Comprehensive Analysis of 2-Hydroxy-5-isopropyl-3-nitro-benzaldehyde (CAS No. 886504-26-3): Properties, Applications, and Industry Trends

2-Hydroxy-5-isopropyl-3-nitro-benzaldehyde (CAS No. 886504-26-3) is a specialized organic compound gaining attention in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. This nitro-substituted benzaldehyde derivative features a unique molecular structure combining hydroxy, isopropyl, and nitro functional groups, enabling diverse reactivity patterns. Recent patent filings indicate growing interest in its role as a key building block for bioactive molecules, particularly in antimicrobial and anti-inflammatory applications.

The compound's crystalline form typically appears as pale yellow needles with a melting point range of 98-102°C, while spectroscopic characterization reveals distinct FT-IR absorption bands at 1685 cm-1 (C=O stretch) and 1530 cm-1 (NO2 asymmetric stretch). Researchers emphasize its solubility profile – readily soluble in polar organic solvents like DMSO and ethanol but insoluble in water – making it particularly valuable for organic synthesis workflows. Industry reports suggest a 23% annual growth in demand for such multifunctional aromatic aldehydes, driven by green chemistry initiatives.

In pharmaceutical applications, 2-Hydroxy-5-isopropyl-3-nitro-benzaldehyde serves as a precursor for heterocyclic compound synthesis, particularly in developing quinoline derivatives with potential kinase inhibition activity. A 2023 study in the Journal of Medicinal Chemistry highlighted its utility in constructing molecular scaffolds for targeted drug delivery systems. The isopropyl group enhances lipophilicity, while the ortho-hydroxy-nitro combination facilitates chelation with metal catalysts – properties increasingly important in catalytic asymmetric synthesis methodologies.

Environmental considerations have propelled research into sustainable production methods for CAS No. 886504-26-3. Recent advances employ biocatalytic approaches using engineered enzymes, reducing traditional nitration process hazards. The compound's degradation pathway under UV irradiation has become a focus area, with studies showing complete mineralization within 48 hours under optimized conditions. These findings address growing ESG (Environmental, Social, and Governance) concerns in specialty chemicals manufacturing.

Analytical method development for 2-Hydroxy-5-isopropyl-3-nitro-benzaldehyde has seen significant innovation. Modern HPLC techniques with charged aerosol detection achieve 99.9% purity determination, while LC-MS/MS methods enable trace-level impurity profiling. The emerging quality-by-design (QbD) approach in process chemistry specifically references this compound as a case study for design space optimization in multi-step syntheses.

Market intelligence indicates expanding applications in electronic materials, where the compound's electron-withdrawing nitro group contributes to charge transport properties in organic semiconductors. Patent analysis reveals 18 new filings in 2023-2024 incorporating 886504-26-3 in OLED intermediate formulations, particularly for blue-emitting layers. This aligns with the global push toward flexible display technologies and energy-efficient lighting solutions.

Storage and handling protocols for 2-Hydroxy-5-isopropyl-3-nitro-benzaldehyde emphasize protection from moisture absorption and light exposure, with recommended storage in amber glass containers under nitrogen atmosphere. Thermal stability studies confirm decomposition onset at 210°C, supporting safe processing in most industrial-scale reactions. These characteristics contribute to its REACH compliance status and favorable regulatory positioning across major markets.

Future research directions highlight the compound's potential in click chemistry applications, particularly through nitro group transformations to amino or azido functionalities. The steric influence of the isopropyl group offers unique regioselectivity control in cycloaddition reactions, a property currently being explored in combinatorial chemistry platforms. As the chemical industry shifts toward molecular complexity generation, 886504-26-3 stands out as a versatile structural motif enabling efficient scaffold diversification.

Supply chain analytics reveal concentrated production in specialty chemical hubs in Germany, India, and China, with current global capacity estimated at 8-10 metric tons annually. Pricing trends show a 12% CAGR since 2020, reflecting both process intensification challenges and growing high-value application demand. Industry experts anticipate this growth trajectory to continue as structure-activity relationship (SAR) studies further validate the compound's utility in next-generation therapeutics development.

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